molecular formula C16H14F3NO2 B8653934 4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)- CAS No. 82129-63-3

4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)-

Cat. No. B8653934
CAS RN: 82129-63-3
M. Wt: 309.28 g/mol
InChI Key: DSUOBRWDEMOYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)- is a useful research compound. Its molecular formula is C16H14F3NO2 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82129-63-3

Product Name

4(1H)-Pyridinone, 1-methyl-3-(1-oxopropyl)-5-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

1-methyl-3-propanoyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one

InChI

InChI=1S/C16H14F3NO2/c1-3-14(21)13-9-20(2)8-12(15(13)22)10-5-4-6-11(7-10)16(17,18)19/h4-9H,3H2,1-2H3

InChI Key

DSUOBRWDEMOYOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 29.1 g. portion of 1-(3-trifluoromethylphenyl)-2,4-hexanedione was combined with 120 ml. of N,N-dimethylformamide dimethyl acetal and the mixture was stirred under reflux overnight. The mixture was then evaporated to a thick dark brown oil under vacuum, and the residue was dissolved in 250 ml. of methanol. Forty g. of methylamine hydrochloride was added and the mixture was stirred under reflux for 2 hours, and at ambient temperature for 60 hours. The mixture was then evaporated under vacuum to dryness, and the residue was taken up in water and diethyl ether. The organic layer was dried over magnesium sulfate and evaporated under dryness to a dark brown solid, which was chromatographed on a 500 g. silica gel column with ethyl acetate as the eluting solvent. The product-containing fractions were combined and evaporated under vacuum to obtain a light orange solid, which was crystallized from diisopropyl ether to obtain 3.04 g. of the desired product, m.p. 136°-138°. Nmr analysis in DMSOd6 showed peaks at δ7.6-8.3 (m, 6H, aromatic); 3.8 (s, 3H, N--CH3); 2.9-3.3 (q, 2H, COCH2CH3); 0.9-1.1 (t, 3H, COCH2CH3).
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